molecular formula C19H24N4O3S B2356364 N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide CAS No. 1351658-80-4

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2356364
CAS No.: 1351658-80-4
M. Wt: 388.49
InChI Key: LEUWPEKGZCKQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is known for its unique structure, which combines a piperazine ring, an oxazole ring, and a thiophene ring, making it a versatile tool in scientific research.

Preparation Methods

The synthesis of N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the thiophene ring, followed by the coupling of these rings with the piperazine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide is extensively used in diverse scientific research areas due to its unique properties. Its versatility enables investigation in fields like:

    Drug Development: It is used as a lead compound in the development of new therapeutic agents for cancer and autoimmune diseases.

    Material Science: The compound’s unique structure makes it a valuable tool for studying the properties of new materials.

    Catalysis: It is used as a catalyst in various chemical reactions, facilitating the development of more efficient and sustainable processes.

Mechanism of Action

The mechanism by which N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide exerts its effects involves the inhibition of specific molecular targets and pathways. This compound interacts with enzymes and receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide can be compared with other similar compounds, such as:

  • N-(4-(4-methylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
  • N-(4-(4-ethylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of rings in this compound makes it particularly effective in its applications.

Properties

IUPAC Name

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-17(14-6-11-27-13-14)21-19-20-16(12-26-19)18(25)23-9-7-22(8-10-23)15-4-2-1-3-5-15/h6,11-13,15H,1-5,7-10H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUWPEKGZCKQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.